methyl 4-amino-5-fluoro-2-methylbenzoate
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Overview
Description
Methyl 4-amino-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group, a fluorine atom, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-fluoro-2-methylbenzoate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 4-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-amino-5-fluoro-2-methylbenzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization of the amino group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Sodium hydroxide or hydrochloric acid is used for hydrolysis reactions.
Major Products:
Azo Dyes: Formed from diazotization and coupling reactions.
Quinones: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-amino-5-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Methyl 5-amino-2-fluoro-4-methylbenzoate: Similar in structure but with different substitution patterns on the benzene ring.
Methyl 4-amino-3-fluoro-2-methylbenzoate: Another isomer with a different position of the fluorine atom.
Uniqueness: Methyl 4-amino-5-fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
1352887-75-2 |
---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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